2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide
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Overview
Description
2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the acylation of thiophene derivatives followed by amide formation The reaction conditions often involve the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Epoxides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
- 2-(acetylamino)hexanoic acid
- N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide
Comparison: Compared to similar compounds, 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide exhibits unique structural features that enhance its stability and reactivity. The presence of the thiophene ring imparts distinct electronic properties, making it a valuable compound in various applications. Additionally, its acetylamino and diethyl groups contribute to its solubility and bioavailability, distinguishing it from other related compounds .
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-4-19(5-2)17(21)15-14(13-9-7-6-8-10-13)11-22-16(15)18-12(3)20/h6-11H,4-5H2,1-3H3,(H,18,20) |
InChI Key |
RUDSSILHSDPLMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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